Methyl 2-(methylthio)-5-nitrobenzoate

Übersicht

Beschreibung

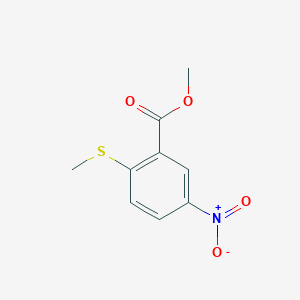

Methyl 2-(methylthio)-5-nitrobenzoate (CAS: 191604-70-3) is an aromatic ester featuring a nitro group at the 5-position and a methylthio (-SCH₃) substituent at the 2-position of the benzene ring. Its molecular formula is C₉H₉NO₄S, with a molecular weight of 227.24 g/mol. Key physical properties include a melting point of 130°C, boiling point of 362.9°C, and density of 1.35 g/cm³ . The methylthio group contributes to its electron-donating character, while the nitro group imparts strong electron-withdrawing effects, influencing its reactivity in substitution and condensation reactions. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-(methylthio)-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-(methylthio)benzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the aromatic ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(methylthio)-5-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation

Substitution: Halogens (chlorine, bromine), nitrating agents (sulfuric acid, nitric acid)

Major Products Formed

Oxidation: Methyl 2-(methylsulfinyl)-5-nitrobenzoate, Methyl 2-(methylsulfonyl)-5-nitrobenzoate

Reduction: Methyl 2-(methylthio)-5-aminobenzoate

Substitution: Various halogenated or further nitrated derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : Methyl 2-(methylthio)-5-nitrobenzoate serves as a building block for synthesizing more complex organic molecules. It is particularly useful in creating derivatives with potential biological activities.

Biology

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial and antifungal properties. The presence of the nitro group enhances its biological activity by facilitating interactions with cellular components .

- Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates that may exhibit cytotoxic effects, while the methylthio group may enhance binding affinity to target molecules.

Medicine

- Drug Development : this compound is explored for its potential as a therapeutic agent targeting specific enzymes or receptors. Its structural features allow for modifications that can lead to the development of new drugs with improved efficacy .

Industrial Applications

- Production of Specialty Chemicals : This compound is utilized in manufacturing dyes, pigments, and other specialty chemicals due to its unique chemical properties.

Case Studies

- Antimicrobial Activity Study :

- Drug Design Research :

Wirkmechanismus

The mechanism of action of methyl 2-(methylthio)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial or cytotoxic effects. The methylthio group may also contribute to the compound’s overall reactivity and binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes the structural features, molecular weights, and physical properties of Methyl 2-(methylthio)-5-nitrobenzoate and its analogs:

Biologische Aktivität

Allyl(chloropropyl)dichlorosilane (ACDCS) is a versatile organosilicon compound with significant implications in synthetic chemistry and potential biological activity. This article explores its biological activity, mechanisms, and applications based on diverse scientific sources.

Chemical Structure and Properties

Allyl(chloropropyl)dichlorosilane is characterized by the formula CHClSi. Its structure includes an allyl group (CH) and a chloropropyl group (CHCl), which contribute to its reactivity and biological interactions. The presence of two chlorinated sites makes it a potential electrophile, capable of undergoing nucleophilic substitutions and polymerization reactions.

Mechanism of Biological Activity

The biological activity of ACDCS can be attributed to several mechanisms:

- Electrophilic Reactivity : The chlorinated sites in ACDCS can react with nucleophiles, including biological macromolecules such as proteins and nucleic acids. This reactivity could lead to modifications that alter cellular functions.

- Silanol Formation : Upon hydrolysis, ACDCS can produce silanols, which may exhibit different biological properties compared to the parent compound. Silanols are known for their potential in medicinal chemistry due to their ability to form hydrogen bonds and interact with biological targets.

- Polymerization : ACDCS can participate in radical polymerization processes, potentially leading to the formation of biocompatible materials that can be utilized in drug delivery systems or as scaffolds in tissue engineering.

Cytotoxicity and Antimicrobial Activity

Research indicates that organosilicon compounds, including ACDCS, may possess cytotoxic properties against various cancer cell lines. For example:

- Case Study 1 : A study evaluated the cytotoxic effects of various chlorosilanes, including ACDCS, on human cancer cell lines. The results showed that ACDCS exhibited significant cytotoxicity at concentrations above 50 µM, suggesting its potential as an anti-cancer agent .

- Case Study 2 : Another investigation focused on the antimicrobial properties of silanes. ACDCS demonstrated inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Biocompatibility and Applications

The biocompatibility of ACDCS-derived materials has been assessed in several studies:

- Case Study 3 : In vitro studies on silane-based polymers showed favorable cell adhesion and proliferation characteristics, indicating their suitability for biomedical applications .

- Case Study 4 : Research on silane coatings for medical devices revealed that modifications with ACDCS improved the surface properties, enhancing biocompatibility while reducing bacterial adhesion .

Applications in Pharmaceutical Chemistry

ACDCS serves as an important intermediate in the synthesis of various biologically active compounds:

- Synthesis of Homoallylic Amines : The reaction of ACDCS with benzoylhydrazones has been explored for the synthesis of homoallylic amines, which possess notable pharmacological activities .

- Chiral Catalysis : ACDCS derivatives are being investigated for their role in asymmetric synthesis, contributing to the development of enantioenriched pharmaceuticals .

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Cytotoxicity | Significant against cancer cell lines at >50 µM |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Biocompatibility | Favorable cell adhesion and proliferation |

| Synthesis Potential | Useful in creating homoallylic amines |

| Chiral Catalysis | Involved in asymmetric synthesis |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-(methylthio)-5-nitrobenzoate with high purity?

- Methodology : Partial reduction of 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) using stoichiometric reductants (e.g., sodium borohydride) under controlled pH (7.0–7.5) generates the thiolate intermediate. Subsequent methylation with methyl iodide in anhydrous conditions yields the product. Purification via solid-phase extraction (SPE) or preparative thin-layer chromatography (TLC) ensures high purity. Monitor reaction progress using UV-Vis spectroscopy (absorbance at 412 nm for thiolate intermediates) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology : Use nuclear magnetic resonance (NMR) for structural confirmation (e.g., methylthio proton signals at δ 2.5–3.0 ppm). High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) validate molecular weight and functional groups (e.g., nitro stretch at ~1520 cm⁻¹). Compare retention times with standards via HPLC for purity assessment .

Q. What are the best practices for storing this compound to ensure stability?

- Methodology : Store in airtight, light-resistant containers at 2–8°C under anhydrous conditions. Avoid exposure to reducing agents or strong oxidizers. Monitor degradation via periodic HPLC analysis (e.g., detection of hydrolysis byproducts like 5-nitro-2-mercaptobenzoic acid) .

Q. In what biochemical assays is this compound commonly utilized?

- Methodology : The compound serves as a precursor for thiol-reactive probes in hypochlorous acid (HOCl) quantification. React HOCl with the methylthio group to form sulfonic acid derivatives, detectable via spectrophotometric or fluorometric assays. Validate specificity using myeloperoxidase inhibition controls .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodology : Use a molar ratio of DTNB:reductant (1:0.8–1.2) to prevent over-reduction. Employ inert atmospheres (N₂/Ar) to limit oxidation. Kinetic studies via stopped-flow spectroscopy can identify optimal reaction times. Computational modeling (DFT) predicts intermediates and transition states to refine conditions .

Q. How do electron-withdrawing groups (e.g., nitro) influence the hydrolytic stability of this compound?

- Methodology : Perform pH-dependent stability studies (pH 1–12) with LC-MS monitoring. Compare hydrolysis rates with analogs lacking the nitro group. The nitro group increases electrophilicity at the ester carbonyl, accelerating hydrolysis under basic conditions. Use Arrhenius plots to model degradation kinetics .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

- Methodology : Standardize solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and reference compounds. Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous signals. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. How can structural modifications enhance reactivity in catalytic systems?

- Methodology : Introduce electron-donating substituents (e.g., methoxy groups) at the 4-position to stabilize transition states in nucleophilic acyl substitutions. Evaluate catalytic efficiency in model reactions (e.g., ester hydrolysis or thiol-disulfide exchange) using kinetic profiling .

Q. What are the metabolic pathways and toxicity profiles of this compound derivatives?

- Methodology : Incubate derivatives with liver microsomes or hepatocyte cultures. Analyze metabolites via LC-MS/MS. Assess cytotoxicity using MTT assays in HEK-293 or HepG2 cells. Nitro-reductase activity may generate reactive intermediates, requiring glutathione depletion studies .

Q. How does this compound interact with biomolecular targets in oxidative stress models?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding with thiol-containing proteins (e.g., thioredoxin). Monitor cellular redox status via glutathione (GSH/GSSG) ratios in RAW 264.7 macrophages exposed to HOCl .

Eigenschaften

IUPAC Name |

methyl 2-methylsulfanyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-14-9(11)7-5-6(10(12)13)3-4-8(7)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULMXSINASASPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428227 | |

| Record name | methyl 2-(methylthio)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191604-70-3 | |

| Record name | methyl 2-(methylthio)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.